molecular formula C10H10F3NO B14837431 4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine

4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B14837431
M. Wt: 217.19 g/mol
InChI Key: UCGMMAVYUJEDEW-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of a suitable pyridine precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic effects. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

4-cyclopropyloxy-3-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NO/c1-6-8(15-7-2-3-7)4-5-14-9(6)10(11,12)13/h4-5,7H,2-3H2,1H3

InChI Key

UCGMMAVYUJEDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(F)(F)F)OC2CC2

Origin of Product

United States

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